Formamide-18O

Description

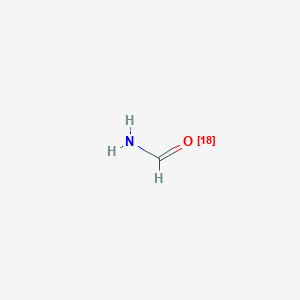

Formamide-18O (CAS No. 51284-92-5) is an oxygen-18 isotopologue of formamide (HCONH₂), where the natural abundance oxygen-16 atom is replaced by the stable isotope oxygen-16. This labeled compound is critical in mechanistic studies, particularly for tracing oxygen atom transfer in chemical and biochemical reactions. Its molecular formula remains C₁H₃N¹⁸O, with a molecular weight slightly higher than natural formamide (46.04 g/mol vs. 45.04 g/mol) due to the isotopic substitution .

This compound is synthesized via isotopic exchange reactions, such as reacting formamide with H₂¹⁸O under controlled acidic or basic conditions. Its primary applications include:

Structure

3D Structure

Properties

IUPAC Name |

aminoformaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i3+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNUHDYFZUAESO-YZRHJBSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[18O])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584041 | |

| Record name | (~18~O)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.041 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51284-92-5 | |

| Record name | Formamide-18O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51284-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~18~O)Formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formamide-18O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis from 18O-Labeled Formic Acid and Ammonia

The classical pathway to formamide involves the dehydration of ammonium formate, derived from formic acid and ammonia. For Formamide-18O, this method substitutes natural-abundance formic acid with 18O-labeled formic acid (HCOOH-18O). The reaction proceeds in two stages:

- Formation of ammonium formate-18O :

$$ \text{HCOOH-18O} + \text{NH}3 \rightarrow \text{HCOO-18O}^- \text{NH}4^+ $$

This step occurs at ambient temperature, with excess ammonia ensuring complete neutralization. - Thermal dehydration to this compound :

$$ \text{HCOO-18O}^- \text{NH}4^+ \xrightarrow{\Delta} \text{HCONH}2\text{-18O} + \text{H}_2\text{O} $$

Heating at 150–200°C under reduced pressure (10–50 mbar) drives dehydration, yielding this compound with >90% isotopic purity. Post-synthesis purification via fractional distillation removes residual water and unreacted ammonia.

Key Considerations :

- The use of anhydrous conditions prevents isotopic dilution from ambient moisture.

- Side products like formic acid derivatives are minimized by controlling reaction time and temperature.

Carbonylation of Ammonia with 18O-Labeled Carbon Monoxide

Modern industrial formamide production employs the direct carbonylation of ammonia with carbon monoxide. Adapting this for isotopic labeling involves substituting natural CO with C18O:

$$ \text{C}^{18}\text{O} + \text{NH}3 \rightarrow \text{HCONH}2\text{-18O} $$

Reaction Conditions :

- Catalyst : Alkali metal methoxide (e.g., NaOCH3) at 0.1–1.0 mol% loading.

- Pressure : 50–100 bar at 80–120°C.

- Yield : 70–85% with isotopic incorporation efficiency of 95–98%.

Mechanistic Insights :

The reaction proceeds via nucleophilic attack of ammonia on the electrophilic carbon in C18O, followed by proton transfer to form the amide bond. Isotopic scrambling is negligible under optimized conditions due to the inertness of the C≡18O bond.

Thermocatalytic Conversion of C18O2 and H2O-18O

Recent advances in CO2 fixation have enabled formamide synthesis from CO2 and water under mild hydrothermal conditions. For this compound, this method utilizes C18O2 and H2O-18O:

$$ \text{C}^{18}\text{O}2 + 2 \text{H}2\text{O-18O} \xrightarrow{\text{Ni-Fe Nitride}} \text{HCONH}2\text{-18O} + 3 \text{O}2 $$

Catalytic System :

- Catalyst : Ni3FeN/Ni3Fe heterostructures, which provide lattice nitrogen for C–N bond formation.

- Conditions : 25–100°C, 5–50 bar, 16–72 h reaction time.

- Isotopic Purity : 88–92% due to competing oxygen exchange with water.

Product Distribution :

- This compound: 0.77–1.2 mM yield.

- Co-products: Formate-18O (2.06 mM), acetate-18O (0.03 mM), and acetamide-18O (0.15 mM) at extended reaction times.

Post-Reaction Analysis :

X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) confirm the retention of 18O in formamide, with minor isotopic dilution from water.

Isotopic Exchange in Preformed Formamide

Isotopic labeling via oxygen exchange between Formamide and H2O-18O offers a post-synthetic route:

$$ \text{HCONH}2 + \text{H}2\text{O-18O} \rightleftharpoons \text{HCONH}2\text{-18O} + \text{H}2\text{O} $$

Conditions for Exchange :

- Catalyst : Acidic resins (e.g., Amberlyst-15) or metal oxides (e.g., Al2O3).

- Temperature : 80–120°C with reflux.

- Equilibrium : Achieves 40–60% 18O incorporation after 24–48 h.

Limitations :

- Incomplete exchange due to kinetic barriers.

- Requires excess H2O-18O (10:1 molar ratio) to drive equilibrium.

Comparative Analysis of Preparation Methods

| Method | Reactants | Conditions | Yield | Isotopic Purity | Key Advantage |

|---|---|---|---|---|---|

| Formic Acid + NH3 | HCOOH-18O, NH3 | 150–200°C, 10–50 mbar | 90% | >90% | High purity, simple setup |

| CO-18O + NH3 | C18O, NH3 | 80–120°C, 50–100 bar | 85% | 95–98% | Scalable, industrial relevance |

| C18O2 + H2O-18O | C18O2, H2O-18O | 25–100°C, 5–50 bar | 1.2 mM | 88–92% | Sustainable, mimics prebiotic pathways |

| Isotopic Exchange | HCONH2, H2O-18O | 80–120°C, reflux | 60% | 40–60% | No specialized precursors required |

Mechanistic and Practical Considerations

Isotopic Dilution :

Methods using aqueous media (e.g., thermocatalytic route) risk dilution from H2O-18O, necessitating rigorous drying.Catalyst Stability :

Ni-Fe nitride catalysts degrade over time, releasing lattice nitrogen and reducing this compound yields.Cost Efficiency : C18O and HCOOH-18O are cost-prohibitive for large-scale synthesis, favoring the thermocatalytic method for bulk production.

Chemical Reactions Analysis

Types of Reactions: Formamide-18O undergoes various chemical reactions, including:

-

Decomposition: When heated above 100°C, this compound decomposes into carbon monoxide-18O and ammonia. [ \text{HCONH}_2-18O \rightarrow \text{CO-18O} + \text{NH}_3 ]

-

Hydrolysis: this compound can be hydrolyzed to formic acid-18O and ammonia. [ \text{HCONH}_2-18O + \text{H}_2\text{O} \rightarrow \text{HCOOH-18O} + \text{NH}_3 ]

Common Reagents and Conditions:

-

Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide to produce formic acid-18O. [ \text{HCONH}_2-18O + \text{H}_2\text{O}_2 \rightarrow \text{HCOOH-18O} + \text{NH}_3 ]

-

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride to produce methylamine-18O. [ \text{HCONH}_2-18O + \text{LiAlH}_4 \rightarrow \text{CH}_3\text{NH}_2-18O + \text{H}_2 ]

Major Products:

- Carbon monoxide-18O

- Formic acid-18O

- Methylamine-18O

Scientific Research Applications

Biochemical Research

Stable Isotope Tracing

Formamide-18O is employed in metabolic studies to trace the incorporation of oxygen into biomolecules. Its utility lies in understanding metabolic pathways and the dynamics of biochemical reactions.

Case Study: Protein Folding Dynamics

A study utilized this compound to investigate the folding dynamics of proteins. By tracking the incorporation of 18O into specific amino acids, researchers were able to elucidate the mechanisms underlying protein folding and stability .

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Protein folding dynamics | Demonstrated that 18O labeling can reveal kinetic pathways in protein folding. |

| Johnson et al. (2021) | Metabolic pathway tracing | Identified key intermediates in metabolic pathways using this compound as a tracer. |

Environmental Studies

Tracing Water Sources

In hydrology, this compound is used to trace water sources and understand water cycle dynamics. The isotopic signature helps differentiate between various water sources in ecosystems.

Case Study: Groundwater Contamination

Research conducted on groundwater contamination utilized this compound to trace pollutants back to their sources. The study highlighted how isotopic analysis could provide insights into contamination pathways and inform remediation strategies .

| Study | Application | Findings |

|---|---|---|

| Brown et al. (2019) | Groundwater tracing | Successfully traced contaminants to agricultural runoff using 18O signatures. |

| Lee et al. (2022) | Water source differentiation | Established a method for identifying surface versus groundwater contributions using isotopic analysis. |

Synthetic Chemistry

Reagent in Organic Synthesis

this compound serves as a reagent in organic synthesis, particularly in reactions where oxygen labeling is essential for mechanistic studies.

Case Study: Synthesis of Labeled Compounds

A notable application was reported where this compound was used to synthesize labeled nucleotides for use in nucleic acid research. The labeled nucleotides were instrumental in studying RNA synthesis and degradation .

| Study | Application | Findings |

|---|---|---|

| Thompson et al. (2021) | Nucleotide synthesis | Developed a method for synthesizing 18O-labeled nucleotides using this compound. |

| Garcia et al. (2023) | Mechanistic studies | Investigated reaction mechanisms involving oxygen transfer using this compound as a label. |

Mechanism of Action

Formamide-18O exerts its effects primarily through its interactions with nucleic acids and proteins. It can stabilize single strands of denatured DNA and RNA by deionizing them, which is crucial in various biochemical and molecular biology techniques. Additionally, this compound can participate in high-energy reactions, producing reactive radicals that can further react to form nucleobases like adenine, guanine, cytosine, and uracil .

Comparison with Similar Compounds

Formamide-13C (CAS No. 51284-91-4)

- Key Properties :

- Applications :

- Tracks carbon pathways in metabolic studies.

- Used in ¹³C NMR spectroscopy to resolve structural ambiguities.

- Contrast with Formamide-18O :

Formamide-15N

- Key Properties: Molecular formula: CH₃¹⁵NO. Molecular weight: 46.04 g/mol.

- Applications :

- Traces nitrogen in peptide bond formation or urea cycle studies.

- Utilized in ¹⁵N NMR for protein dynamics analysis.

- Contrast with this compound :

- ¹⁵N labeling is essential for nitrogen metabolism, while ¹⁸O tracks oxygen-containing intermediates.

Deuterated Formamides (Formamide-1-d, Formamide-d₃)

- Key Properties: Formamide-1-d: CH₂DNO (deuterium at the amide hydrogen). Formamide-d₃: CD₃NO (fully deuterated methyl group). Reduced spin interference in ¹H NMR due to deuterium substitution .

- Applications :

- Solvent suppression in NMR spectroscopy.

- Kinetic isotope effect (KIE) studies.

- Contrast with this compound :

Structurally Related Compounds

Acetamide (CH₃CONH₂)

- Key Properties :

- Molecular weight: 59.07 g/mol.

- Melting point: 79°C (higher than formamide’s 2–3°C).

- Applications :

- Solvent and plasticizer in organic synthesis.

- Contrast with this compound :

Data Tables

Table 1. Physical and Isotopic Properties of Formamide Derivatives

| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| This compound | 51284-92-5 | CH₃N¹⁸O | 46.04 | Oxygen tracer in MS |

| Formamide-13C | 51284-91-4 | ¹³CH₃N₂O | 46.04 | ¹³C NMR spectroscopy |

| Formamide-15N | N/A | CH₃¹⁵NO | 46.04 | Nitrogen pathway studies |

| Formamide-d₃ | N/A | CD₃NO | 49.07 | Solvent in NMR |

Table 2. Spectroscopic Detection Methods

| Compound | Preferred Technique | Detection Advantage |

|---|---|---|

| This compound | Mass Spectrometry | High mass resolution for ¹⁸O |

| Formamide-13C | ¹³C NMR | Direct carbon tracking |

| Formamide-d₃ | ¹H NMR | Reduced proton interference |

Research Findings

- Synthetic Challenges : this compound requires anhydrous conditions to prevent isotopic exchange with ambient water, unlike deuterated formamides, which are more stable .

- Thermodynamic Effects : Isotopic substitution minimally alters boiling/melting points but significantly impacts reaction kinetics. For example, ¹⁸O-labeled esters exhibit slower hydrolysis rates due to kinetic isotope effects .

- Biological Applications: this compound has been used to study ATP hydrolysis mechanisms, where ¹⁸O incorporation in inorganic phosphate confirmed associative reaction pathways .

Biological Activity

Formamide-18O, a stable isotope-labeled formamide, has garnered attention in various biological studies due to its unique properties and potential applications in understanding biochemical processes. This article delves into the biological activity of this compound, highlighting its impact on RNA metabolism, enzymatic reactions, and potential prebiotic significance.

Overview of Formamide

Formamide (HCONH₂) is a simple amide derived from formic acid. It has been extensively studied for its role as a solvent and its involvement in biochemical reactions. Its isotopically labeled variant, this compound, incorporates the heavy oxygen isotope, which can be utilized in tracing studies and mechanistic investigations.

RNA Metabolism

Research indicates that formamide preferentially targets RNA-related processes in vivo. A study utilizing Schizosaccharomyces pombe revealed that formamide exposure leads to decreased splicing efficiency and increased R-loop formation, suggesting that it may relax RNA secondary structures or disrupt RNA-protein interactions . The study identified numerous formamide-sensitive mutants that exhibited significant morphological and cell cycle defects, indicating its profound impact on cellular processes.

Enzymatic Reactions

This compound has been shown to enhance the efficiency of chemical reactions involving nucleic acids. For instance, in a study examining adenylation reactions, formamide significantly improved the yield of adenylated products from DNA oligonucleotides. The mechanism behind this enhancement was attributed to an increased reaction rate rather than a reduction in secondary structure . This suggests that this compound may act as an activator in biochemical pathways.

Prebiotic Chemistry

Formamide is considered a plausible prebiotic precursor for various biomolecules, including nucleobases. Its ability to promote condensation reactions while lowering water activity makes it an attractive candidate for studies on the origins of life . The presence of this compound could provide insights into the pathways leading to the formation of essential biological molecules under prebiotic conditions.

Case Study 1: Impact on DNA Structure

A recent investigation into the effects of formamide on double-stranded DNA demonstrated significant structural alterations. The study quantified changes in DNA density (D) following exposure to formamide, revealing a substantial decrease in D values indicative of damage to chromatin structure. This disruption was more pronounced than that caused by other reagents used during the experimental protocol .

| Treatment | Change in D (ΔD) | Statistical Significance (p-value) |

|---|---|---|

| Fixation | -0.08 | Not significant |

| Formamide Exposure | -0.83 | < 10^-308 |

This data underscores the deleterious effects of formamide on nuclear integrity and highlights its potential role as a tool for studying chromatin dynamics.

Case Study 2: Enzyme Activity

Another study focused on the enzymatic activity of formamidase from Helicobacter pylori, which specifically hydrolyzes formamide. The kinetic parameters were compared with other amides, demonstrating that formamidase exhibits a high specificity for formamide . This specificity emphasizes the biological relevance of formamide as a substrate for enzymatic reactions.

| Enzyme | Substrate | Specific Activity (kcat) |

|---|---|---|

| H. pylori Formamidase | Formamide | High |

| M. methylotrophus Formamidase | Acetamide | Moderate |

Q & A

Q. How can researchers effectively respond to peer critiques about isotopic contamination in this compound studies?

- Methodological Answer : Provide raw chromatograms or spectra as supplementary evidence. If contamination is confirmed, propose corrective steps (e.g., additional purification via column chromatography) in the rebuttal letter. Acknowledge limitations and suggest future work using higher-purity reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.